![molecular formula C21H20ClFN4OS B2540049 N-[4-(2-clorofenil)-1,3-tiazol-2-il]-2-[4-(2-fluorofenil)piperazin-1-il]acetamida CAS No. 338750-04-2](/img/structure/B2540049.png)
N-[4-(2-clorofenil)-1,3-tiazol-2-il]-2-[4-(2-fluorofenil)piperazin-1-il]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H20ClFN4OS and its molecular weight is 430.93. The purity is usually 95%.
BenchChem offers high-quality N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados sintetizados de este compuesto se han evaluado por su actividad antimicrobiana in vitro contra especies bacterianas tanto Gram-positivas como Gram-negativas, así como cepas fúngicas. Los resultados indican que ciertos derivados (como los compuestos d1, d2 y d3) exhiben efectos antimicrobianos prometedores . Estos hallazgos son cruciales en la lucha continua contra los patógenos resistentes a los medicamentos.
Potencial Anticancerígeno
El cáncer sigue siendo un importante desafío para la salud mundial. En la búsqueda de tratamientos efectivos, los investigadores han explorado la actividad anticancerígena de los derivados de N-[4-(2-clorofenil)-1,3-tiazol-2-il]-2-[4-(2-fluorofenil)piperazin-1-il]acetamida. Entre ellos, los compuestos d6 y d7 destacan como potentes inhibidores de las células de adenocarcinoma de mama humano positivo para el receptor de estrógeno (MCF7) . Estos compuestos prometen para el desarrollo futuro de fármacos en oncología.
Diseño Racional de Fármacos
Los estudios de acoplamiento molecular han arrojado luz sobre las interacciones de unión entre los compuestos activos y los receptores específicos. Los compuestos d1, d2, d3, d6 y d7 exhiben puntuaciones de acoplamiento favorables dentro de los bolsillos de unión de las estructuras proteicas seleccionadas (ID de PDB: 1JIJ, 4WMZ y 3ERT). Estos hallazgos sugieren que estos derivados podrían servir como compuestos líderes para el diseño racional de fármacos . Tales conocimientos son invaluables para diseñar terapias dirigidas.
Núcleo de Tiazol como Andamio Medicinal
El núcleo de tiazol, presente en este compuesto, tiene una rica historia de aplicaciones medicinales. Se ha asociado con propiedades como antiinflamatorias, antibacterianas, antifúngicas, antituberculosas e incluso antitumorales . Los investigadores continúan explorando su diverso potencial farmacológico.
Modo de Acción Novel
Dada la creciente resistencia antimicrobiana, es crucial descubrir moléculas con modos de acción novedosos. La estructura única de los derivados de tiazol puede proporcionar un enfoque alternativo para combatir las infecciones microbianas. Al bloquear la biosíntesis de lípidos bacterianos o empleando otros mecanismos, estos compuestos contribuyen a la lucha contra los patógenos resistentes a los medicamentos .
Enfoques Multidisciplinarios
Los desafíos planteados por el cáncer exigen un enfoque multidisciplinario. Los investigadores combinan la experiencia de varios campos para abordar las complejidades del cáncer. La investigación de los derivados de this compound ejemplifica este esfuerzo colaborativo, uniendo la química, la biología y la medicina .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have antimicrobial and anticancer activities . They may interact with various proteins or enzymes in bacterial cells or cancer cells, disrupting their normal functions.
Biochemical Pathways
Based on its antimicrobial and anticancer activities, it is likely that this compound affects pathways related to cell growth and division . By inhibiting these pathways, the compound could prevent the proliferation of harmful cells.
Result of Action
The result of the action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is likely the death of harmful cells, such as bacteria or cancer cells . By inhibiting the normal function of target proteins or enzymes in these cells, the compound could prevent them from growing and dividing, leading to their death.
Propiedades
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4OS/c22-16-6-2-1-5-15(16)18-14-29-21(24-18)25-20(28)13-26-9-11-27(12-10-26)19-8-4-3-7-17(19)23/h1-8,14H,9-13H2,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGROWISCFIJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dimethoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2539966.png)
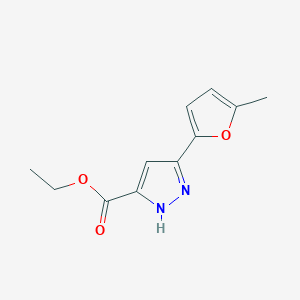

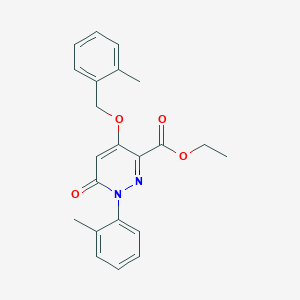
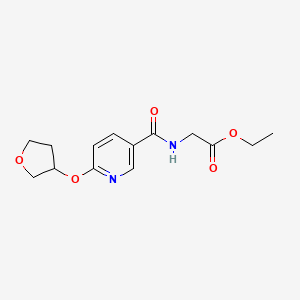
![(NE)-N-(6-methyl-6-azabicyclo[3.2.2]nonan-3-ylidene)hydroxylamine](/img/structure/B2539974.png)
![N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide](/img/structure/B2539975.png)
![3-(2-methoxyethyl)-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2539976.png)
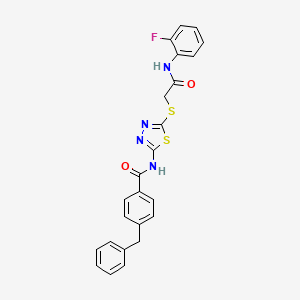
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2539978.png)
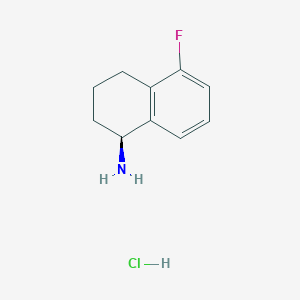
![2,5-difluoro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2539987.png)
![(E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2539988.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2539989.png)
